molecular formula C12H15ClN2O2 B11815569 5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol

5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol

Cat. No.: B11815569
M. Wt: 254.71 g/mol
InChI Key: YBNNUFXQKHOVDN-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol typically involves the reaction of 5-chloro-1H-benzimidazole with 2-chloroethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-benzimidazole: Lacks the hydroxyethyl and propanol groups.

    1-(2-Hydroxyethyl)-1H-benzimidazole: Lacks the chlorine atom.

    2-Propanol-1H-benzimidazole: Lacks the chlorine and hydroxyethyl groups.

Uniqueness

5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol is unique due to the presence of both the chlorine atom and the hydroxyethyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

3-[5-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C12H15ClN2O2/c13-9-3-4-11-10(8-9)14-12(2-1-6-16)15(11)5-7-17/h3-4,8,16-17H,1-2,5-7H2

InChI Key

YBNNUFXQKHOVDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(N2CCO)CCCO

Origin of Product

United States

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